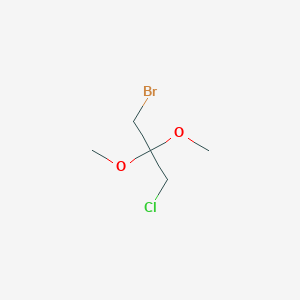

1-Bromo-3-chloro-2,2-dimethoxypropane

描述

Historical Perspectives on Halogenated Acetals

The study of acetals, functional groups with the connectivity R₂C(OR')₂, dates back to the early 20th century. organic-chemistry.org Initially, research focused on their synthesis and their role as protecting groups for aldehydes and ketones due to their stability under neutral and basic conditions. masterorganicchemistry.comlibretexts.org The introduction of halogen atoms to the acetal (B89532) structure significantly expanded their synthetic utility. Halogen-induced intramolecular cyclizations, a concept that emerged in the late 19th century with reactions like bromolactonization, demonstrated the potential of halogens to activate molecules for the formation of cyclic structures. nih.gov

The development of methods for the synthesis of halogenated carbonyl compounds and their subsequent conversion to acetals provided chemists with a new class of reagents. These halogenated acetals serve as valuable precursors in various chemical transformations, including the formation of ethers, esters, and in cyclization reactions. ijsdr.org The presence of one or more halogen atoms provides a reactive handle for nucleophilic substitution or elimination reactions, while the acetal group protects a carbonyl functionality that can be revealed at a later synthetic stage. masterorganicchemistry.com

Significance of 1-Bromo-3-chloro-2,2-dimethoxypropane in Organic Synthesis

The primary significance of this compound in organic synthesis lies in its role as a precursor for the generation of strained ring systems and other complex molecules. The differential reactivity of the bromine and chlorine atoms, with bromine generally being a better leaving group, allows for sequential and selective reactions.

A notable application of this compound is in the synthesis of 3,3-dimethoxycyclopropene (B1625139). In a procedure detailed in Organic Syntheses, this compound is treated with potassium amide in liquid ammonia. orgsyn.org This strong base induces a 1,3-elimination reaction, where both the bromine and chlorine atoms are removed, leading to the formation of the highly strained and reactive cyclopropene (B1174273) ring system. orgsyn.org The dimethoxy acetal functionality remains intact during this transformation, providing a protected form of the cyclopropenone. orgsyn.org This method highlights the utility of this compound as a C3 building block for the construction of four-membered rings. organic-chemistry.org

The acetal group in this compound serves as a masked carbonyl group. This protection is crucial as the free dicarbonyl compound would be unstable and prone to polymerization or other side reactions under the strongly basic conditions required for the cyclization. masterorganicchemistry.com After the desired molecular framework is constructed, the acetal can be readily hydrolyzed under acidic conditions to reveal the ketone functionality. libretexts.org

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀BrClO₂ | sigmaaldrich.com |

| Molecular Weight | 217.49 g/mol | sigmaaldrich.com |

| CAS Number | 22089-54-9 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 69-71 °C | sigmaaldrich.com |

| Boiling Point | Not available | |

| Density | 1.465 g/cm³ | americanchemicalsuppliers.com |

Research Trajectories and Scope of Investigation

The use of this compound as a precursor to cyclopropenone derivatives opens avenues for further research in several areas. Cyclopropenones and their derivatives are valuable intermediates in their own right, participating in various cycloaddition and ring-opening reactions to generate a diverse array of carbocyclic and heterocyclic compounds.

Future research may focus on expanding the scope of reactions involving this compound. For instance, exploring its reactivity with different bases or organometallic reagents could lead to the development of new synthetic methodologies. The sequential displacement of the halogen atoms with different nucleophiles could provide a route to unsymmetrically substituted propane (B168953) derivatives, which are valuable building blocks in medicinal chemistry and materials science.

The investigation into related halogenated acetals continues to be an active area of research. For example, compounds like 1,3-dibromo-2,2-dimethoxypropane (B40201) are also used in the formation of four-membered rings and in the cyclization of polypeptides. americanchemicalsuppliers.com The principles demonstrated by the reactivity of this compound can likely be extended to a broader range of dihalogenated acetals, allowing for the synthesis of a wider variety of functionalized small rings. The development of stereoselective reactions involving such precursors would be a particularly valuable contribution to the field of organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

1-bromo-3-chloro-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrClO2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGJNRCQZRSHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315939 | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22089-54-9 | |

| Record name | 22089-54-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3-chloro-2,2-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 3 Chloro 2,2 Dimethoxypropane

Established Synthetic Routes

This synthetic pathway leverages the reactivity of the double bond in 2,3-dichloro-1-propene (B165496) sigmaaldrich.comnih.gov to first install the dimethoxy ketal group. The subsequent step involves the bromination of a methyl group to yield the final product.

The first stage is the acid-catalyzed ketalization of the alkene. In this step, 2,3-dichloro-1-propene is treated with methanol (B129727) in the presence of an acid catalyst. The acid facilitates the addition of methanol across the double bond, leading to the formation of the intermediate, 3-chloro-2,2-dimethoxypropane. This reaction is an application of the broader class of acid-catalyzed acetal (B89532) and ketal formations, which are crucial for protecting carbonyl groups in multi-step syntheses. mdpi.comyoutube.com

The second stage is the bromination of the resulting intermediate. This is typically achieved via a radical substitution reaction where a hydrogen atom on the C1 methyl group is replaced by a bromine atom. This step transforms 3-chloro-2,2-dimethoxypropane into the target compound, 1-Bromo-3-chloro-2,2-dimethoxypropane.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, particularly for radical substitution reactions. wikipedia.org In the synthesis of this compound, NBS serves as an excellent source of the bromine radical (Br•). organic-chemistry.org The reaction is typically initiated under conditions that favor the homolytic cleavage of the N-Br bond, such as irradiation with UV light or the addition of a radical initiator like azobisisobutyronitrile (AIBN). numberanalytics.com This method, often referred to as the Wohl-Ziegler reaction, is highly selective for brominating allylic and benzylic positions, but it is also effective for the substitution of hydrogens on carbons adjacent to activating groups. wikipedia.org The use of NBS is often preferred over molecular bromine because it is a solid that is easier to handle and allows for a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions. nsf.gov

Acid Catalysis plays a pivotal role, primarily in the initial ketalization step. masterorganicchemistry.com The mechanism of acid-catalyzed ketalization involves the protonation of the carbonyl group (or activation of the alkene), which significantly increases its electrophilicity. youtube.comyoutube.com This activation facilitates the nucleophilic attack by methanol. The process involves several reversible proton transfer steps, and the catalyst is regenerated at the end of the cycle. youtube.com While the subsequent NBS bromination is fundamentally a radical process, some α-brominations of carbonyl compounds can also be acid-catalyzed. wikipedia.org However, for achieving substitution on the methyl group as required here, a radical pathway is the more direct and common approach.

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters for both stages of the synthesis must be carefully controlled.

For the initial methanolysis/ketalization step, optimization involves:

Catalyst: Selecting an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) and its concentration.

Reagent Ratio: Using an excess of methanol can help drive the equilibrium towards the product.

Water Removal: Since water is a byproduct of ketalization, its removal (e.g., using a Dean-Stark apparatus) is essential to shift the equilibrium and achieve high conversion. youtube.com

Temperature: The reaction temperature affects the rate of reaction and must be controlled to prevent side reactions.

For the subsequent NBS bromination step, optimization focuses on:

Solvent: The choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (CCl₄) have been traditionally used, though safer alternatives like acetonitrile (B52724) or chloroform (B151607) are now common. nankai.edu.cnresearchgate.net

Initiator: The efficiency of radical initiation can be controlled by the intensity of the light source or the concentration of a chemical initiator like AIBN. numberanalytics.com

Temperature and NBS Concentration: These factors must be balanced to control the rate of bromination and prevent undesirable secondary or over-bromination. numberanalytics.com

| Reaction Step | Parameter | Typical Conditions & Considerations | Reference |

|---|---|---|---|

| Methanolysis / Ketalization | Acid Catalyst | Protic acids (H₂SO₄, HCl) or Lewis acids. Concentration affects reaction rate. | mdpi.com |

| Solvent/Reagent | Methanol (serves as both solvent and reagent). | mdpi.com | |

| Temperature | Typically reflux temperature of methanol to ensure adequate reaction rate. | youtube.com | |

| Byproduct Removal | Essential to remove water to drive equilibrium towards ketal product. | youtube.com | |

| NBS Bromination | Brominating Agent | N-Bromosuccinimide (NBS). | wikipedia.orgorganic-chemistry.org |

| Initiation | UV light (photochemical) or radical initiator (e.g., AIBN). | numberanalytics.com | |

| Solvent | Inert solvents such as CCl₄, acetonitrile, or chloroform. | nankai.edu.cnresearchgate.net | |

| Temperature | Often reflux temperature of the solvent, but must be controlled to ensure selectivity. | numberanalytics.com |

Exploration of Alternative Synthetic Strategies

An alternative and more direct route to a similar structural motif, 1,3-dibromo-2,2-dimethoxypropane (B40201), has been developed starting from acetone (B3395972). google.com This methodology can be conceptually adapted for the synthesis of this compound.

This strategy involves a one-pot reaction where acetone is treated with bromine in methanol. google.com The reaction likely proceeds through the initial formation of halogenated acetone intermediates, which are then ketalized in situ by the methanol solvent under the reaction conditions. This approach avoids the isolation of highly lachrymatory and irritating intermediates like 1,3-dibromoacetone. google.com

To produce the target molecule, this compound, this one-pot strategy could potentially be modified in one of two ways:

Starting with a chlorinated precursor: Using 1-chloroacetone as the starting material and reacting it with bromine and methanol.

Using mixed halogenating agents: Reacting acetone with a combination of a brominating agent and a chlorinating agent in methanol.

This approach is attractive due to its operational simplicity and the use of readily available starting materials.

Scalability and Industrial Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production presents several challenges related to safety, efficiency, and cost. For the synthesis of this compound, particularly the bromination step involving NBS, thermal safety is a primary concern. researchgate.net Radical brominations can be highly exothermic, and a loss of thermal control in a large-scale batch reactor can lead to a runaway reaction. researchgate.net

To mitigate these risks, modern industrial chemistry increasingly favors continuous flow technology over traditional batch processing for hazardous reactions. google.com A continuous flow process for a related synthesis of 1,3-dibromo-2,2-dimethoxypropane has been described, which offers significant safety advantages. google.com By conducting the reaction in a small-volume, temperature-controlled microreactor, heat generated by the reaction is dissipated much more efficiently. This technology not only improves safety by minimizing the volume of hazardous material reacting at any given moment but can also lead to higher yields, better purity, and reduced reaction times. researchgate.netgoogle.com

The choice between batch and continuous processing depends on the reaction kinetics, heat transfer requirements, and production scale. For exothermic and potentially hazardous steps like NBS bromination, continuous flow is a superior approach for ensuring safe and reproducible industrial-scale production.

Reactivity and Chemical Transformations of 1 Bromo 3 Chloro 2,2 Dimethoxypropane

Core Acetal (B89532) Reactivity

The 2,2-dimethoxypropane (B42991) group, an acetal, serves as a key reactive center and a protective group in synthetic chemistry. Its stability and reactivity are highly dependent on the reaction conditions.

Principles of Acid-Catalyzed Acetal Formation and Hydrolysis

Acetal formation is an acid-catalyzed equilibrium reaction between a ketone or aldehyde and an excess of alcohol. organicchemistrytutor.com The process is not feasible under neutral or basic conditions. organicchemistrytutor.com The mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol molecule. libretexts.org This is followed by deprotonation to yield a hemiacetal. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. libretexts.orgchemistrysteps.com A second alcohol molecule then attacks this carbocation, and a final deprotonation step yields the acetal. libretexts.orgchemistrysteps.com To drive the equilibrium towards acetal formation, water is typically removed from the reaction mixture. organicchemistrytutor.comlibretexts.org

Conversely, acetal hydrolysis is the reverse reaction, regenerating the parent carbonyl compound and alcohols. organicchemistrytutor.compearson.com This process is also acid-catalyzed and is initiated by the protonation of one of the acetal's oxygen atoms, converting the alkoxy group into a good leaving group. organicchemistrytutor.comchemistrysteps.com The departure of the alcohol molecule is assisted by the neighboring oxygen atom, leading to an oxonium ion. chemistrysteps.com Nucleophilic attack by water, which is present in excess, on this electrophilic species results in a hemiacetal after deprotonation. chemistrysteps.com The process repeats with the protonation of the second alkoxy group, its departure, and subsequent attack by water, ultimately yielding the ketone or aldehyde. chemistrysteps.com

Stability of the Dimethoxypropane Moiety in Diverse Chemical Environments

The 2,2-dimethoxypropane moiety, also known as an acetonide when formed from a diol, is valued in organic synthesis for its stability under specific conditions, which allows it to function as a protecting group. chemicalbook.com Acetonides are notably stable in basic and neutral environments. chemicalbook.com This stability makes them suitable for protecting diols during reactions that involve strong bases, such as Grignard reactions or reductions with lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). chemistrysteps.comchemicalbook.com

However, the dimethoxypropane group is labile under acidic conditions. organicchemistrytutor.com The acetal linkage is readily cleaved by treatment with aqueous acids like acetic acid or formic acid, often with gentle heating. chemicalbook.com This susceptibility to acid-catalyzed hydrolysis is a crucial feature, as it allows for the deprotection of the carbonyl group once the desired chemical transformations elsewhere in the molecule are complete. organicchemistrytutor.comchemistrysteps.com The stability of the dimethoxypropane group is therefore highly pH-dependent, providing a reliable method for protecting and later regenerating a ketone or aldehyde functional group. chemistrysteps.comchemicalbook.com

Halogen-Mediated Chemical Transformations

The presence of both bromine and chlorine atoms on the propane (B168953) backbone of 1-bromo-3-chloro-2,2-dimethoxypropane opens up pathways for various halogen-centered reactions, including nucleophilic substitutions and intramolecular cyclizations.

Nucleophilic Substitution Reactions at Halomethyl Centers

The carbon-halogen bonds in this compound are susceptible to nucleophilic attack. In nucleophilic substitution reactions, a nucleophile replaces the halide ion. The reactivity of the two halogens differs, with the carbon-bromine bond being generally more reactive towards substitution than the carbon-chlorine bond because bromide is a better leaving group than chloride. phasetransfercatalysis.com

In reactions involving nucleophiles like sodium iodide in acetone (B3395972), the iodide ion can displace either the bromide or chloride. ma.edu The formation of a sodium chloride or sodium bromide precipitate, which are insoluble in acetone, provides evidence of a successful substitution. ma.edu Similarly, in solvolysis reactions with a solvent like ethanol (B145695) in the presence of silver nitrate, the ethanol acts as the nucleophile, and the precipitation of insoluble silver chloride or silver bromide indicates that a substitution reaction has occurred. ma.edu The relative rates of these reactions would be influenced by the nature of the nucleophile and the specific reaction conditions. It is important to note that steric hindrance from the adjacent gem-dimethyl group can slow down both SN1 and SN2 type reactions at these primary centers. quora.com

Intramolecular Cyclization to Strained Aliphatic Ring Systems

The 1,3-dihalo arrangement in this compound provides a scaffold for intramolecular reactions to form cyclic compounds.

A significant transformation of this compound is its conversion to 3,3-dimethoxycyclopropene (B1625139). This reaction is achieved through a base-mediated double dehydrohalogenation. The use of a very strong base, such as potassium amide (KNH₂) in liquid ammonia, is crucial for this transformation.

The proposed mechanism involves a sequence of elimination reactions. The strong base first abstracts a proton from a carbon adjacent to one of the halogens, leading to the formation of a double bond and the elimination of a halide ion. This is followed by a second elimination step, facilitated by the strong base, to form the highly strained cyclopropene (B1174273) ring. The dimethoxypropane group remains intact during this process, yielding the 3,3-dimethoxycyclopropene product. The stability and reactivity of the resulting cyclopropene derivative are of significant interest in the study of strained ring systems.

Table 1: Research Findings on the Synthesis of 3,3-Dimethoxycyclopropene

| Reactant | Reagents | Product | Key Observations |

|---|

Synthesis from 2,3-Dichloro-1-propene (B165496) via Methanolysis and Halogenation

Generation of Cyclopropanone (B1606653) and Cyclopropene Derivatives

The synthesis of cyclopropanone and its derivatives is a significant challenge in organic chemistry due to the high ring strain of the three-membered carbocycle. This compound serves as a key precursor for cyclopropanone dimethyl ketal, which can be subsequently hydrolyzed to the unstable cyclopropanone.

The primary method for this transformation is an intramolecular reductive cyclization. This reaction is typically achieved by treating the dihalide with an active metal, such as zinc or sodium, or through electrochemical reduction. The reaction proceeds via a 1,3-elimination mechanism. The more reactive carbon-bromine bond is believed to be the initial site of reaction with the reducing agent.

While specific studies detailing the cyclization of this compound are not extensively documented in peer-reviewed literature, the established principles of cyclopropane (B1198618) synthesis from 1,3-dihalides provide a strong basis for this transformation. The reaction would yield 2,2-dimethoxycyclopropane, a stable protected form of cyclopropanone.

Table 1: Proposed Conditions for Reductive Cyclization

| Parameter | Condition |

|---|---|

| Reactant | This compound |

| Reagent | Activated Zinc (Zn*) or Sodium metal (Na) |

| Solvent | Anhydrous THF or DME |

| Temperature | Reflux |

| Product | 2,2-Dimethoxycyclopropane |

Further conversion to cyclopropene derivatives would require subsequent chemical modifications, which are beyond the scope of this immediate transformation.

Transacetalization and Cyclic Ketal Formation

The dimethoxy ketal functional group in this compound can undergo transacetalization (or transketalization) in the presence of a diol and an acid catalyst. This equilibrium-driven reaction is a standard method for changing the protecting group of a carbonyl compound or for creating cyclic ketals, which can offer different stability and reactivity profiles.

Synthesis of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane from 1,3-Propanediol (B51772)

The reaction of this compound with 1,3-propanediol under acidic conditions leads to the formation of 2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane. nih.govgoogle.com The process involves the protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol (B129727) and subsequent nucleophilic attack by one of the hydroxyl groups of 1,3-propanediol. This process is repeated, ultimately leading to the formation of the six-membered 1,3-dioxane (B1201747) ring and the elimination of two equivalents of methanol. To drive the equilibrium towards the product, the methanol generated during the reaction is typically removed by distillation.

Table 2: Research Findings on the Synthesis of 2-(Bromomethyl)-2-(chloromethyl)-1,3-dioxane

| Parameter | Detailed Finding |

|---|---|

| Substrates | This compound and 1,3-Propanediol. |

| Catalyst | A strong acid catalyst such as p-toluenesulfonic acid (PTSA) or a Brønsted acidic ionic liquid is effective. scielo.br |

| Solvent | An inert solvent like benzene (B151609) or toluene (B28343) is often used to facilitate the azeotropic removal of methanol. |

| Reaction Control | The reaction is driven to completion by the continuous removal of methanol from the reaction mixture. |

| Product Isolation | The product can be isolated by neutralizing the acid catalyst, followed by extraction and purification via distillation or chromatography. |

Reactions with Organometallic Reagents and Other Active Species

The presence of two different halogen atoms on the propane backbone allows for selective reactions with organometallic reagents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in the formation of Grignard or organolithium reagents.

When this compound is treated with magnesium metal in an ethereal solvent, the Grignard reagent is expected to form selectively at the carbon bearing the bromine atom. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. The resulting organometallic intermediate, (3-chloro-2,2-dimethoxypropyl)magnesium bromide, can then be used in a variety of subsequent reactions with electrophiles.

Table 3: Predicted Reactivity with Organometallic Reagents

| Reagent | Expected Intermediate | Subsequent Reaction Example |

|---|---|---|

| Magnesium (Mg) | (3-chloro-2,2-dimethoxypropyl)magnesium bromide | Reaction with an aldehyde or ketone to form a new carbon-carbon bond. |

| n-Butyllithium (n-BuLi) | 3-chloro-1-lithio-2,2-dimethoxypropane | Halogen-metal exchange is expected to occur preferentially at the bromide position. |

Reactions with other active species have also been explored. For instance, the reaction of similar 1,3-dihalopropanes with elemental tellurium in a hydrazine (B178648) hydrate-alkali system has been shown to produce organotellurium oligomers. researchgate.net This suggests that this compound could undergo a similar reaction, leading to the formation of a poly(2,2-dimethoxytrimethylenetelluride). The reductive splitting of this polymer would then yield valuable organotellurium synthons. researchgate.net

Mechanistic Investigations of 1 Bromo 3 Chloro 2,2 Dimethoxypropane Transformations

Mechanistic Pathways of Acetal (B89532) Formation and Hydrolysis

The transformations of 1-bromo-3-chloro-2,2-dimethoxypropane are fundamentally anchored in the chemistry of its acetal functional group. Acetals, which are geminal-diether derivatives of ketones or aldehydes, are formed and hydrolyzed via acid-catalyzed pathways involving key intermediates. rsc.org

The formation of this compound originates from the reaction of its corresponding ketone, 1-bromo-3-chloroacetone, with two equivalents of methanol (B129727) under acidic conditions. The mechanism is a reversible process. numberanalytics.comnrochemistry.com The hydrolysis of the acetal back to the ketone and alcohol follows the reverse of this pathway and is typically driven forward by the use of excess water. researchgate.net

The hydrolysis mechanism proceeds through several distinct steps:

Protonation of an Oxygen Atom: The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst. This converts the methoxy group into a good leaving group (methanol). researchgate.net

Formation of an Oxocarbenium Ion: The protonated methoxy group departs as a methanol molecule, leading to the formation of a resonance-stabilized oxocarbenium ion. This cation is a critical reactive intermediate in acetal chemistry.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

Deprotonation to a Hemiacetal: A proton transfer to a base (like water) results in the formation of a neutral hemiacetal intermediate, which contains one methoxy group and one hydroxyl group attached to the same carbon. rsc.org

Repetition of the Sequence: The sequence is repeated with the second methoxy group. The hydroxyl oxygen of the hemiacetal is protonated, converting it into a good leaving group (water).

Elimination of Water: The departure of the water molecule is assisted by the lone pair electrons on the remaining methoxy oxygen, reforming an oxocarbenium ion (this time protonated).

Final Deprotonation: A final deprotonation step by water yields the parent ketone, 1-bromo-3-chloroacetone, and regenerates the acid catalyst.

The entire process is an equilibrium, and the direction can be controlled by the reaction conditions, such as the removal of water to favor acetal formation or the addition of excess water to promote hydrolysis. nrochemistry.com

| Step | Description | Key Intermediate/Product |

|---|---|---|

| 1 | Protonation of a methoxy group. | Protonated Acetal |

| 2 | Loss of methanol to form a resonance-stabilized cation. | Oxocarbenium Ion |

| 3 | Nucleophilic attack by water on the oxocarbenium ion. | Protonated Hemiacetal |

| 4 | Deprotonation to form the neutral intermediate. | Hemiacetal |

| 5 | Protonation of the remaining methoxy group. | Protonated Hemiacetal |

| 6 | Loss of a second methanol molecule. | Protonated Ketone |

| 7 | Deprotonation to yield the final product. | 1-Bromo-3-chloroacetone |

Role of Halogen Atoms in the Stabilization and Reactivity of Intermediates

The presence of both bromine and chlorine atoms on the propane (B168953) backbone of this compound significantly influences the stability and reactivity of its intermediates, particularly the oxocarbenium ion formed during hydrolysis or substitution reactions.

Halogen atoms exert a dual electronic effect. They are highly electronegative and thus have a strong electron-withdrawing inductive effect (-I effect), which tends to destabilize an adjacent positive charge. However, this destabilizing effect can be counteracted by stabilizing interactions. Computational and experimental studies on analogous halogenated systems, such as glycosyl cations, have shown that α-halogen atoms can stabilize oxocarbenium ions. nih.govbasna.ir This stabilization arises from hyperconjugative and electrostatic interactions that can outweigh the inductive effect. The bromine atom, being larger and more polarizable than chlorine, is generally considered a better electron donor in such hyperconjugative interactions.

| Effect | Description | Influence of Bromine vs. Chlorine |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Chlorine is more electronegative and thus has a stronger -I effect than Bromine. |

| Hyperconjugation | Donation of electron density from bonding or non-bonding orbitals to adjacent empty or anti-bonding orbitals. | The C-Br bond is a better donor than the C-Cl bond, leading to stronger stabilizing hyperconjugative interactions. nih.gov |

| Through-Space Electrostatics | Direct electrostatic interaction between the charge on the intermediate and the dipole of the C-X bond. nih.gov | Both create local dipoles that influence the electrostatic potential around the reactive center. |

Stereoelectronic effects are geometric constraints imposed on molecules by the requirements for favorable orbital overlap. baranlab.org In the hydrolysis of acetals, the cleavage of the C-O bond is greatly facilitated when a lone pair on an adjacent oxygen atom is oriented anti-periplanar (180°) to the departing group. rsc.org This orientation allows for maximum stabilizing overlap between the lone pair orbital and the developing empty p-orbital of the oxocarbenium ion.

For intermediates derived from this compound, the orientation of the C-Br and C-Cl bonds relative to the oxocarbenium center is critical. These bonds and their associated orbitals can influence the conformational preferences of the intermediate. nih.gov The stereochemical outcome of a subsequent nucleophilic attack is then dictated by the preferred conformation of this halogen-stabilized oxocarbenium ion, as the nucleophile will typically attack from the less hindered face.

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding (or non-bonding) orbital to an adjacent empty or partially filled anti-bonding orbital. adichemistry.com In the oxocarbenium ion intermediate, the empty p-orbital on the positively charged carbon can accept electron density from adjacent σ-bonds. The C-Br and C-Cl bonds can participate in this process. This interaction, sometimes termed negative hyperconjugation when involving donation into a σ* orbital, helps to delocalize the positive charge and stabilize the intermediate. nih.govacs.org The effectiveness of this stabilization depends on the orbital alignment and the energy of the orbitals involved.

Through-space electrostatic effects refer to direct, non-covalent interactions between different parts of a molecule. nih.gov The significant bond dipoles of the C-Br and C-Cl bonds create a local electrostatic field. This field can interact with the developing positive charge of the oxocarbenium ion during its formation, stabilizing or destabilizing the transition state and the intermediate itself, depending on the geometry. nih.govscilit.com These through-space interactions are distinct from through-bond inductive effects and can play a major role in dictating reactivity. nih.gov

Mechanistic Insights into Cyclopropene (B1174273) and Cyclopropanone (B1606653) Ring Formation

Transformations of this compound into three-membered rings like cyclopropanones or cyclopropenes would likely proceed via its hydrolysis product, 1-bromo-3-chloroacetone. This α,α'-dihaloketone is a substrate for the Favorskii rearrangement, a reaction known to involve a cyclopropanone intermediate. wikipedia.orgadichemistry.com

The accepted mechanism for the Favorskii rearrangement of an α,α'-dihaloketone begins with treatment with a base (e.g., an alkoxide). nrochemistry.comadichemistry.com

Enolate Formation: The base abstracts an acidic α-proton from the ketone. In the case of 1-bromo-3-chloroacetone, a proton is removed from either the bromomethyl or chloromethyl side to form an enolate.

Intramolecular Substitution (Cyclization): The enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the other halogen. This SN2-type displacement results in the formation of a three-membered cyclopropanone ring. Given that bromide is a better leaving group than chloride, it is the more likely halide to be displaced in this cyclization step, leading to a chloro-substituted cyclopropanone. wikipedia.org

Ring Opening: The highly strained cyclopropanone intermediate is then attacked by a nucleophile (such as the alkoxide base). This leads to the opening of the ring to form a more stable carbanion, which is subsequently protonated to give the final rearranged product, typically a carboxylic acid ester. adichemistry.com

While the standard Favorskii rearrangement leads to ring-opened products, the cyclopropanone itself is a key intermediate. Under specific conditions, it or a derivative could potentially be isolated or diverted to other products. The formation of α,β-unsaturated esters from dihaloketones under Favorskii conditions is also known, suggesting that elimination pathways are competitive. researchgate.netadichemistry.com

The formation of a cyclopropene from this system is less direct. It could be envisioned as occurring via an elimination reaction from the halo-cyclopropanone intermediate formed during the Favorskii rearrangement. Treatment with a strong, non-nucleophilic base could potentially induce the elimination of hydrogen chloride (HCl) from the chloro-cyclopropanone intermediate to generate the highly strained cyclopropene ring. This remains a speculative pathway, as the high strain of the cyclopropanone ring makes it susceptible to ring-opening reactions.

| Step | Reactant | Action | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-3-chloroacetone | Deprotonation by base (e.g., RO⁻). | Enolate Anion |

| 2 | Enolate Anion | Intramolecular SN2 attack, displacing bromide. | Chlorocyclopropanone |

| 3 | Chlorocyclopropanone | (Pathway A) Nucleophilic attack by base followed by ring-opening. | Carboxylic Acid Derivative (Standard Product) |

| 4 | Chlorocyclopropanone | (Pathway B - Speculative) Elimination of HCl with strong base. | Cyclopropene |

Applications of 1 Bromo 3 Chloro 2,2 Dimethoxypropane in Advanced Organic Synthesis

Precursor for Cyclopropenone Ketal Synthesis in Cycloaddition Reactions

A primary application of 1-bromo-3-chloro-2,2-dimethoxypropane is its role as a key starting material for the synthesis of cyclopropenone acetals (CPAs), particularly 3,3-dimethoxycyclopropene (B1625139). The synthesis is efficiently achieved through a dehydrohalogenation process. This conversion typically involves treating this compound with a strong base, such as potassium amide or sodium amide, in liquid ammonia. marquette.eduorganic-chemistry.org The resulting 3,3-dimethoxycyclopropene is a strained, three-membered ring system that serves as a stable yet reactive precursor for various transformations. organic-chemistry.org

These cyclopropenone acetals are not merely protected forms of cyclopropenones; they possess unique reactivity that makes them powerful tools in cycloaddition chemistry. organic-chemistry.orgresearchgate.net Under thermal conditions, CPAs can generate π-delocalized singlet vinylcarbenes, which act as three-carbon 1,1- or 1,3-dipoles, participating in a range of cycloaddition reactions. acs.orgacs.org

The cyclopropenone acetals derived from this compound are exceptionally useful in various cycloaddition reactions, providing access to five-, six-, and seven-membered ring systems. organic-chemistry.orgacs.org The reaction pathway is often dependent on the specific substrate and reaction conditions. acs.org

[3+2] Cycloaddition: Thermally generated vinylcarbenes from CPAs readily undergo [3+2] cycloaddition reactions with electron-deficient olefins and other dipolarophiles. acs.orgresearchgate.net This methodology is effective for constructing cyclopentane (B165970) and furanone derivatives. For instance, intramolecular reactions of CPAs tethered to an olefin can yield [3+2] cycloadducts in excellent yields (60-88%) at temperatures ranging from 80–100 °C. acs.orgnih.gov The reaction's course, favoring either [1+2] or [3+2] cycloaddition, can be controlled by the nature of the activating group on the olefin and the reaction temperature. acs.orgyoutube.com

[4+2] Cycloaddition: Cyclopropenone ketals can also participate directly as a two-carbon component in Diels-Alder reactions. In these [4+2] cycloadditions, the CPA reacts with a diene to form a six-membered ring, a process useful for constructing tropones and other cyclic systems. organic-chemistry.orgnih.gov This dual reactivity, participating in both normal and inverse-electron-demand Diels-Alder reactions, highlights the versatility of the intermediate. nih.gov

[3+4] Cycloaddition: The vinylcarbene intermediates generated from CPAs have also been shown to participate in [3+4] cycloaddition reactions, providing a route to seven-membered rings. acs.orgacs.orgthieme-connect.de This transformation further expands the synthetic utility of this compound derivatives, enabling the construction of complex carbocyclic frameworks. organic-chemistry.orgacs.org

| Cycloaddition Type | Reacting Species from CPA | Partner Reactant | Product Ring Size | Typical Conditions | Reference |

|---|---|---|---|---|---|

| [3+2] | Vinylcarbene | Electron-deficient Olefin/Aldehyde | 5-membered | Thermal (80-180 °C) | acs.org |

| [4+2] | Cyclopropenone Ketal (C=C bond) | Diene | 6-membered | Thermal | nih.gov |

| [3+4] | Vinylcarbene | Diene (e.g., Cyclopentadiene) | 7-membered | Thermal | organic-chemistry.orgacs.org |

Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends to its role as a foundational intermediate for synthesizing a wide array of complex organic structures, including those with significant biological activity. organic-chemistry.org Its derivatives, particularly the cyclopropenone acetals, serve as versatile building blocks for natural product synthesis and the development of novel molecular scaffolds. researchgate.netnih.gov

The synthesis of heterocyclic and carbocyclic molecules is fundamental to the discovery of new pharmaceuticals and agrochemicals. nih.govmdpi.com Cyclopropenone derivatives, accessible from this compound, are valuable precursors in this field. organic-chemistry.org They have been employed in the synthesis of complex natural products and their analogues, such as cyclopropenone-containing amino acid mimics. organic-chemistry.org The unique reactivity of the strained ring allows for its incorporation into larger, more complex structures. For example, cycloaddition strategies involving cyclopropane (B1198618) precursors are key steps in the total synthesis of compounds like Illudin C, a natural product with antibacterial properties. nih.gov The construction of novel heterocyclic systems, which form the core of many drugs, often relies on versatile intermediates, and the chemistry of cyclopropenones and their precursors provides a powerful platform for such endeavors. mdpi.comnih.gov

This compound is a precursor for various nitrogen-containing heterocyclic compounds. The differential reactivity of the bromine and chlorine atoms allows for sequential nucleophilic substitution. It is well-established that in related 1-bromo-3-chloropropane (B140262) systems, the bromide is a better leaving group. Reaction with sodium azide (B81097) selectively displaces the bromide, yielding 1-azido-3-chloro-2,2-dimethoxypropane as a key intermediate. wiley-vch.de

This azido-chloro intermediate is a valuable synthon for nitrogen-containing compounds. For instance, subsequent reaction of the chloro-group with primary amines can lead to the formation of azidoalkylamines. google.com Alternatively, reaction of 1,3-dihalides with primary amines is a known method for synthesizing six-membered piperidine (B6355638) rings. organic-chemistry.orgyoutube.com This suggests that this compound can be used in one-pot syntheses of substituted piperidines and other nitrogen heterocycles that are prevalent in pharmaceuticals. organic-chemistry.orgnih.gov For example, a common strategy involves the cyclocondensation of an alkyl dihalide with a primary amine to form the heterocyclic ring. organic-chemistry.org

Contributions to Materials Science Research

The chemistry of this compound also extends into the realm of materials science, primarily through the polymerization of its cyclopropenone acetal (B89532) derivatives. marquette.edu These monomers can be used to create specialized polymers with unique properties and functionalities. researchgate.net

Cyclopropenone ketals, synthesized from this compound, can undergo polymerization to create novel materials. marquette.edu Cationic polymerization of these ketals, for instance using BF₃·OEt₂, can proceed through ring-opening of the cyclopropane moiety to generate polymers containing α,β-unsaturated ester repeating units. marquette.edu A key feature of these polymers is the retention of some cyclopropanone (B1606653) ketal units, which can serve as crosslinkable sites, allowing for the formation of robust polymer networks. marquette.edu

Emerging Synthetic Applications and Novel Molecular Scaffolds

The strategic importance of this compound in advanced organic synthesis is increasingly recognized, particularly in its role as a precursor to strained ring systems that serve as versatile building blocks for novel molecular scaffolds. Its unique bifunctional nature, possessing two distinct halogen atoms, allows for selective and sequential reactions, paving the way for innovative synthetic pathways.

A significant emerging application of this compound is in the generation of cyclopropene (B1174273) derivatives, which are highly sought-after intermediates due to their inherent ring strain and reactivity. Specifically, this compound serves as a key starting material for the synthesis of 3,3-dimethoxycyclopropene. researchgate.net This transformation is typically achieved through a dehydrohalogenation reaction, where treatment with a strong base facilitates the formation of the strained three-membered ring.

The synthesis of 3,3-dimethoxycyclopropene from this compound has been documented under various conditions. One established method involves the use of potassium amide in liquid ammonia. researchgate.net Another approach utilizes potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net The dimethoxy acetal group in the parent compound is crucial as it protects the ketone functionality which would otherwise be incompatible with the strong basic conditions required for the cyclization.

The resulting 3,3-dimethoxycyclopropene is a valuable and reactive scaffold for a variety of subsequent transformations, leading to the construction of more complex molecular architectures. Its utility is highlighted in numerous cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, providing access to a diverse range of bicyclic and polycyclic systems. researchgate.net The high degree of ring strain in the cyclopropene ring makes it an excellent dienophile and dipolarophile.

Furthermore, the in-situ generation of cyclopropenes from precursors like this compound has been explored for the construction of bicyclic hetero-ring compounds. researchgate.net The initial step in these transformations is often the elimination of hydrogen chloride to form a reactive alkynylcyclopropene intermediate. researchgate.net This intermediate can then undergo further reactions to build complex heterocyclic frameworks.

The ability to generate such a reactive and versatile building block from the readily available this compound underscores its growing importance in the field of organic synthesis for the creation of novel and structurally diverse molecules.

| Precursor | Reagent/Conditions | Product | Yield | Reference |

| This compound | N-bromosuccinimide, Methanol (B129727) | This compound | - | researchgate.netscispace.com |

| This compound | Potassium amide, Liquid ammonia | 3,3-Dimethoxycyclopropene | 50% | researchgate.netsci-hub.se |

| This compound | Potassium tert-butoxide, Dimethyl sulfoxide | 1,1-Dimethoxy-2-tert-butoxycyclopropane | - | researchgate.netresearchgate.net |

Analytical and Spectroscopic Characterization Methodologies for 1 Bromo 3 Chloro 2,2 Dimethoxypropane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of an organic compound. numberanalytics.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.netethernet.edu.et

For 1-bromo-3-chloro-2,2-dimethoxypropane , the structure (ClCH₂C(OCH₃)₂CH₂Br) suggests specific and predictable NMR signals. sigmaaldrich.com

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals.

A singlet corresponding to the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups.

A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group.

A singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. The integration of these signals would correspond to a 6:2:2 ratio. The chemical shifts are influenced by the electronegativity of the adjacent halogens and oxygen atoms.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the different carbon environments. chemconnections.org For this compound, four signals are anticipated:

One signal for the carbon of the bromomethyl group (-C H₂Br).

One signal for the carbon of the chloromethyl group (-C H₂Cl).

One signal for the two equivalent methoxy carbons (-OC H₃).

One signal for the central quaternary carbon (-C (OCH₃)₂-), which would appear significantly downfield due to the two oxygen substituents.

In the case of a similar, simpler compound, 1-bromo-3-chloropropane (B140262) , the ¹³C NMR spectrum shows peaks at approximately δ 30, δ 35, and δ 43 ppm, which are assigned to the carbons attached to bromine, the central CH₂, and the carbon attached to chlorine, respectively. chegg.com This provides a reference for the expected chemical shift regions in the more complex target molecule.

For derivatives, such as the novel bromo-, chloro-, and fluoro-ring-substituted isobutyl phenylcyanoacrylates, ¹H and ¹³C NMR are used to confirm their successful synthesis. These spectra verify the presence and chemical environment of all proposed structural features, from the aromatic protons to the isobutyl group. youtube.com

Table 1: Predicted NMR Data for this compound This table is based on general principles of NMR spectroscopy and data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Protons/Carbons |

|---|---|---|---|

| ¹H | ~3.3 - 3.5 | Singlet | 6H (-OCH₃) |

| ¹H | ~3.6 - 3.8 | Singlet | 2H (-CH₂Br) |

| ¹H | ~3.9 - 4.1 | Singlet | 2H (-CH₂Cl) |

| ¹³C | ~30 - 35 | - | 1C (-CH₂Br) |

| ¹³C | ~45 - 50 | - | 1C (-CH₂Cl) |

| ¹³C | ~50 - 55 | - | 2C (-OCH₃) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Key expected vibrational modes include:

C-H Stretching : Absorptions from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org

C-O Stretching : Strong absorptions characteristic of the ether-like C-O bonds of the dimethoxy group would appear in the 1050-1150 cm⁻¹ range.

C-Cl Stretching : The carbon-chlorine bond typically shows a moderate to strong absorption in the fingerprint region, generally between 600-800 cm⁻¹.

C-Br Stretching : The carbon-bromine bond absorption is found at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

In the characterization of complex derivatives like substituted phenylcyanoacrylates, IR spectroscopy confirms the presence of functional groups such as the nitrile (-C≡N) and the ester carbonyl (C=O) group, which are crucial identifiers of the molecular structure. youtube.com

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl | C-H stretch | 2850 - 3000 | Strong |

| Methoxy | C-O stretch | 1050 - 1150 | Strong |

| Chloroalkane | C-Cl stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, offers significant structural information. libretexts.org

For This compound (Molecular Weight: 217.49 g/mol ), the mass spectrum would exhibit a distinctive molecular ion region due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). sigmaaldrich.comyoutube.comlibretexts.org This results in a cluster of molecular ion peaks (M, M+2, M+4).

The fragmentation of the molecule under electron ionization would likely proceed through several pathways:

Alpha-cleavage : Loss of a methoxy radical (•OCH₃, 31 mass units) to form a stable oxonium ion.

Loss of Halogens : Cleavage of the C-Br or C-Cl bonds, leading to fragments showing the loss of Br (79/81) or Cl (35/37).

Fragments containing a single halogen will show the characteristic isotopic pattern of that halogen (a ~1:1 ratio for Br and a ~3:1 ratio for Cl). libretexts.orgdocbrown.info

This complex fragmentation pattern serves as a molecular fingerprint, confirming the presence and arrangement of the substituents. youtube.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 216/218/220 | [C₅H₁₀BrClO₂]⁺ | Molecular ion cluster (isotope pattern) |

| 185/187/189 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 137/139 | [M - Br]⁺ | Loss of a bromine atom |

| 181/183 | [M - Cl]⁺ | Loss of a chlorine atom |

| 123/125 | [CH₂(OCH₃)₂CH₂Br]⁺ | Fragment containing Bromine |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For halogenated compounds, the analysis can be extended to include halogens. This method is crucial for confirming the empirical and molecular formula of a newly synthesized compound, thereby verifying its stoichiometry.

For This compound , the molecular formula is C₅H₁₀BrClO₂. sigmaaldrich.com The theoretical elemental composition can be calculated and compared against experimentally determined values to confirm the purity and identity of the sample. This technique was used, for example, to confirm the compositions of novel bromo- and chloro-substituted phenylcyanoacrylate copolymers. chegg.comyoutube.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 60.055 | 27.62% |

| Hydrogen | H | 1.008 | 10.080 | 4.64% |

| Bromine | Br | 79.904 | 79.904 | 36.74% |

| Chlorine | Cl | 35.453 | 35.453 | 16.30% |

| Oxygen | O | 15.999 | 31.998 | 14.71% |

| Total | | | 217.49 | 100.00% |

Advanced Spectroscopic Techniques in Mechanistic and Structural Studies

While 1D NMR, IR, and MS are standard characterization tools, advanced spectroscopic techniques can provide deeper insights into complex structures and reaction mechanisms. numberanalytics.com

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. numberanalytics.comdiva-portal.org For instance, an HMBC spectrum of this compound would show correlations between the methoxy protons and the central quaternary carbon, definitively proving their connectivity.

Time-Resolved Spectroscopy : Techniques like time-resolved infrared (TRIR) spectroscopy can be used to study the dynamics of reactions involving the compound, observing transient intermediates on very short timescales.

X-ray Crystallography : If the compound or a derivative can be grown as a single crystal, X-ray crystallography provides the ultimate proof of structure by determining the precise spatial arrangement of every atom in the molecule.

These advanced methods are particularly useful in medicinal chemistry and materials science, where subtle differences in conformation or stereochemistry, which can be elucidated by techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can have profound effects on a molecule's function. diva-portal.org

Computational Chemistry and Theoretical Studies of 1 Bromo 3 Chloro 2,2 Dimethoxypropane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

There are no specific studies found that detail quantum chemical calculations performed on 1-Bromo-3-chloro-2,2-dimethoxypropane. Such calculations would be essential to elucidate its electronic structure, including the distribution of electron density, the nature of its molecular orbitals (HOMO-LUMO gap), and its dipole moment. This information is fundamental to understanding its reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energy Profiles

No dedicated Density Functional Theory (DFT) studies on the reaction pathways involving this compound have been published. DFT is a powerful tool for investigating reaction mechanisms, such as the dehydrohalogenation and cyclization it undergoes to form cyclopropenone acetals. sci-hub.se Such studies would provide critical data on the energy barriers for these reactions and the stability of any intermediates. While DFT has been applied to related chemical systems, specific energy profiles for this compound's reactions are not available. researchgate.nethud.ac.uk

Modeling of Reactive Intermediates and Transition States

The synthesis of cyclopropene (B1174273) derivatives from this compound implies the formation of reactive intermediates and transition states. researchgate.netresearchgate.net However, there is no published research that specifically models these transient species for this compound. Computational modeling would be invaluable for visualizing the geometry of these high-energy structures and understanding the mechanistic steps at a molecular level.

Conformational Analysis and Stereochemical Prediction

A comprehensive conformational analysis of this compound has not been reported. Such an analysis would identify the most stable conformations of the molecule, which is crucial for understanding its physical properties and how it interacts with other reagents. Furthermore, without computational studies, any predictions regarding the stereochemical outcomes of its reactions remain based on general principles rather than specific theoretical models for this substrate.

Future Research Directions and Opportunities for 1 Bromo 3 Chloro 2,2 Dimethoxypropane

Development of Sustainable and Green Synthetic Protocols

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For a compound like 1-bromo-3-chloro-2,2-dimethoxypropane, which currently may involve traditional halogenation methods, the development of sustainable and green synthetic protocols is a critical research direction.

Current synthetic approaches for similar halogenated propanes often rely on reagents and conditions that are not environmentally friendly. For instance, the synthesis of related compounds like 1,3-dibromo-2,2-dimethoxypropane (B40201) can involve the use of bulk bromine and chlorinated solvents, leading to significant waste and potential hazards. While there is a recognized need for greener alternatives in the synthesis of functionalized propane (B168953) derivatives, specific green protocols for this compound are not yet established.

Future research in this area should focus on several key aspects to enhance the sustainability of its synthesis:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the possibility of deriving the propane backbone from renewable resources.

Green Solvents: Replacing traditional, often hazardous, organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Developing highly selective and efficient catalytic systems to reduce the need for stoichiometric reagents and minimize energy consumption. This could include the exploration of biocatalysis, employing enzymes that can perform specific halogenation reactions under mild conditions.

A comparative analysis of potential green synthetic strategies is presented in the table below:

| Synthetic Strategy | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Halogenation | Bulk Br2 and Cl2 | Enzymatic halogenation or use of halide salts with an oxidant | Milder reaction conditions, higher selectivity, reduced hazardous waste. |

| Solvent | Dichloromethane, Chloroform (B151607) | Water, Supercritical CO2, Bio-solvents | Reduced toxicity and environmental impact, potential for easier product separation. |

| Catalyst | Stoichiometric acid/base catalysts | Heterogeneous catalysts, Biocatalysts (e.g., haloperoxidases) | Catalyst recyclability, milder reaction conditions, high specificity. |

The implementation of these green chemistry principles would not only make the production of this compound more environmentally friendly but could also lead to more cost-effective and safer manufacturing processes.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound—a primary bromide, a primary chloride, and a protected ketone—suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel reaction pathways and unprecedented transformations, expanding its utility as a synthetic building block.

The differential reactivity of the C-Br and C-Cl bonds is a key feature to be exploited. Generally, the carbon-bromine bond is more labile and susceptible to nucleophilic substitution and organometallic coupling reactions than the carbon-chlorine bond. This inherent difference allows for sequential and site-selective modifications.

Key areas for exploration include:

Selective Functionalization: Developing protocols for the selective reaction at either the bromine or chlorine center, enabling the stepwise introduction of different functionalities. This could be achieved by carefully controlling reaction conditions or by using selective catalysts.

Intramolecular Cyclization: Investigating the potential for intramolecular reactions to form novel cyclic structures. For instance, treatment with a suitable reagent could induce cyclization to form substituted cyclopropanes or other small rings, which are valuable motifs in medicinal chemistry.

Organometallic Chemistry: Exploring the formation of organometallic reagents, such as Grignard or organolithium species, and their subsequent reactions. The selective formation of an organometallic species at the C-Br bond would create a versatile nucleophile for the construction of more complex molecules.

Radical Reactions: Investigating the behavior of the compound under radical conditions to explore novel carbon-carbon and carbon-heteroatom bond-forming reactions.

The following table outlines potential novel transformations and their significance:

| Reaction Type | Potential Transformation | Significance |

| Selective Nucleophilic Substitution | Sequential replacement of Br and then Cl with different nucleophiles. | Access to a wide range of disubstituted propane derivatives with precise control over the substitution pattern. |

| Intramolecular Cyclopropanation | Base-mediated intramolecular cyclization. | Synthesis of functionalized cyclopropane (B1198618) rings, which are important structural motifs in pharmaceuticals and agrochemicals. |

| Organometallic Coupling | Selective cross-coupling reactions at the C-Br bond (e.g., Suzuki, Sonogashira). | Formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. |

| Deprotection and Subsequent Reactions | Hydrolysis of the ketal to reveal the ketone, followed by reactions at the carbonyl group. | Access to a variety of functionalized ketones with flanking halogen atoms, which are versatile synthetic intermediates. |

The systematic exploration of these reactivity patterns will undoubtedly expand the synthetic chemist's toolbox and establish this compound as a valuable and versatile intermediate.

Expansion of Applications in Chemical Biology and Biomedical Sciences

The structural features of this compound make it a promising candidate for applications in chemical biology and the biomedical sciences. Its ability to act as a bifunctional linker and its potential to be incorporated into larger molecules could be leveraged for the development of new research tools and therapeutic agents.

While direct biological applications of this specific compound have not been extensively reported, the presence of halogen atoms and a protected carbonyl group are features found in many biologically active molecules and chemical probes.

Future research in this area could focus on:

Design of Molecular Probes: Utilizing the compound as a scaffold to develop chemical probes for studying biological processes. The two different halogen atoms could be used for orthogonal ligation chemistry, allowing for the attachment of different reporter groups or binding moieties.

Synthesis of Bioactive Compound Libraries: Employing this compound as a versatile building block for the synthesis of libraries of small molecules for high-throughput screening and drug discovery. The differential reactivity of the C-Br and C-Cl bonds would allow for the rapid generation of a diverse range of compounds.

Development of Covalent Inhibitors: The electrophilic nature of the carbon-halogen bonds could be exploited in the design of targeted covalent inhibitors for specific enzymes or receptors. The ketal group could serve as a handle for tuning solubility and other pharmacokinetic properties.

Bioconjugation: Exploring the use of this compound as a linker for conjugating biomolecules, such as proteins or nucleic acids, to other molecules of interest, such as fluorescent dyes or drug molecules.

The table below summarizes potential biomedical applications and the rationale behind them:

| Application Area | Rationale | Potential Impact |

| Molecular Probes | Orthogonal reactivity of C-Br and C-Cl bonds for dual labeling. | Advanced tools for studying complex biological systems and protein-protein interactions. |

| Drug Discovery | A versatile building block for creating diverse chemical libraries. | Acceleration of the discovery of new therapeutic agents for a wide range of diseases. |

| Covalent Inhibitors | Targeted covalent modification of biological macromolecules. | Development of highly potent and selective drugs with prolonged duration of action. |

| Bioconjugation | A bifunctional linker for connecting different molecular entities. | Creation of novel diagnostic and therapeutic agents with enhanced properties. |

The exploration of these applications could lead to significant advancements in our understanding of biology and the development of new medicines.

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly growing field that holds immense promise for accelerating chemical research. For a molecule like this compound, these computational tools can be leveraged to predict its reactivity and optimize reaction conditions.

Given the potential for multiple reaction pathways and the need to achieve high selectivity, ML and AI can play a crucial role in navigating the complex chemical space associated with this compound.

Future research directions in this area include:

Reaction Outcome Prediction: Developing ML models trained on large datasets of chemical reactions to predict the likely products and yields of reactions involving this compound under various conditions. This would enable researchers to prioritize experiments and avoid unproductive reaction pathways.

Reaction Condition Optimization: Utilizing AI-driven algorithms to systematically explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for achieving a desired outcome, such as maximizing the yield of a specific product or minimizing the formation of byproducts.

De Novo Design of Synthetic Routes: Employing AI tools to design novel and efficient synthetic routes to this compound or to design new molecules derived from it with desired properties.

Predictive Toxicology: Using computational models to predict the potential toxicity and other safety-related properties of the compound and its derivatives, thereby guiding safer laboratory practices and informing the design of less hazardous molecules.

The following table highlights the potential impact of integrating ML and AI in the study of this compound:

| AI/ML Application | Research Objective | Potential Benefit |

| Reaction Prediction | To accurately forecast the products of unknown reactions. | Reduced experimental effort and cost, faster discovery of novel transformations. |

| Optimization Algorithms | To identify the best conditions for a specific chemical transformation. | Increased reaction yields, improved purity, and more efficient use of resources. |

| Generative Models | To propose new and efficient ways to synthesize the compound or its derivatives. | Innovation in synthetic chemistry and the discovery of novel molecules with desired functions. |

| QSAR Modeling | To predict the biological activity and toxicity of related compounds. | Safer and more efficient drug discovery and development processes. |

The integration of these powerful computational tools will undoubtedly accelerate the pace of research on this compound, unlocking its full potential as a valuable chemical entity.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-chloro-2,2-dimethoxypropane, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with 2,2-dimethoxypropane as the precursor. Bromination can be achieved using in the presence of a radical initiator (e.g., AIBN) under inert atmosphere .

- Step 2 : Introduce chlorine via electrophilic substitution using or gas, ensuring controlled temperature (0–5°C) to avoid over-chlorination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via (e.g., δ 3.3 ppm for methoxy protons) .

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from structural analogs?

- Methodology :

- : Methoxy groups appear as two singlet peaks (δ 3.2–3.4 ppm). Bromine and chlorine substituents cause splitting in adjacent protons (δ 4.0–4.5 ppm) .

- Mass Spectrometry : Major fragments at 153 (loss of Br) and 118 (loss of Cl), with a parent ion at 228 (CHBrClO) .

- Comparative Analysis : Use to differentiate from ethylenedioxy analogs (e.g., δ 105 ppm for ketal carbons vs. δ 55 ppm for methoxy carbons) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to volatility and potential respiratory irritation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent hydrolysis .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for dizziness .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethoxy group influence nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 1-bromo-3-chloropropane) using in acetone. Monitor via GC-MS to track vs. pathways .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze transition-state geometries and steric effects on activation energy .

Q. What degradation pathways occur under thermal or photolytic conditions, and how can stability be improved?

- Methodology :

- Thermal Analysis : Use TGA/DSC to identify decomposition temperatures. For photolysis, expose to UV (254 nm) and track intermediates via HPLC-MS .

- Stabilizers : Test antioxidants (e.g., BHT) or light-blocking additives. Compare half-lives in accelerated aging studies (40°C/75% RH) .

Q. Can QSPR models predict the compound’s solubility or reactivity in solvent mixtures?

- Methodology :

- Dataset Construction : Compile solubility data in polar (DMSO) vs. non-polar (hexane) solvents. Use COSMO-RS simulations to predict partition coefficients .

- Validation : Cross-check with experimental shake-flask method and correlate with Hansen solubility parameters .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。